V1A Receptor Binding Affinity vs. AVP
Selepressin demonstrates high-affinity binding to human V1A receptors with a Ki of 4.4 nM in cloned human receptor assays [1]. In comparative functional assays using isolated rat common iliac artery, selepressin exhibited an EC50 of 3.6 nM for vasoconstriction compared to 0.8 nM for AVP, indicating that while AVP is approximately 4.5-fold more potent in this ex vivo vascular preparation, selepressin achieves potent V1A-mediated vasoconstriction while eliminating V2 receptor activation that occurs with AVP [2].
| Evidence Dimension | V1A receptor binding affinity and ex vivo vasoconstriction potency |
|---|---|
| Target Compound Data | Ki = 4.4 nM (hV1A); EC50 = 3.6 nM (rat iliac artery vasoconstriction) |
| Comparator Or Baseline | Arginine Vasopressin (AVP): EC50 = 0.8 nM (rat iliac artery vasoconstriction) |
| Quantified Difference | AVP is 4.5-fold more potent ex vivo; selepressin maintains high V1A affinity (Ki 4.4 nM) with V2-sparing selectivity |
| Conditions | Cloned human V1A receptor binding assays; isolated rat common iliac artery ex vivo |
Why This Matters
This establishes selepressin's target engagement potency relative to the endogenous ligand, enabling researchers to interpret dose-response relationships and differentiate V1A-specific effects from off-target V2 receptor activation that confounds AVP studies.
- [1] Russell JA, Vincent JL, Kjølbye AL, Olsson H, Blemings A, Spapen H, et al. Selepressin, a New V1A Receptor Agonist: Hemodynamic and Pharmacological Characterization. Shock. 2016. View Source
- [2] Laporte R, Kohan A, Heitz J, Croston G, Alagarsamy S, Wiśniewski K, et al. Pharmacological Characterization of FE 202158, a Novel, Potent, Selective, and Short-Acting Peptidic Vasopressin V1a Receptor Full Agonist for the Treatment of Vasodilatory Hypotension. J Pharmacol Exp Ther. 2011;337(3):786-796. View Source
